molecular formula C14H11ClOS B2364840 Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- CAS No. 132483-94-4

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-

Cat. No.: B2364840
CAS No.: 132483-94-4
M. Wt: 262.75
InChI Key: BZTUCTZFJZJNHZ-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is a substituted benzaldehyde derivative characterized by a chloro group at the 3-position and a phenylmethylthio (benzylthio) group at the 2-position of the benzene ring. The benzylthio substituent introduces a sulfur atom bonded to a benzyl group, which may influence the compound’s electronic properties, solubility, and reactivity compared to oxygen-based analogs.

Properties

IUPAC Name

2-benzylsulfanyl-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTUCTZFJZJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- typically involves the reaction of 3-chlorobenzaldehyde with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products:

    Oxidation: Formation of 3-chloro-2-[(phenylmethyl)thio]benzoic acid.

    Reduction: Formation of 3-chloro-2-[(phenylmethyl)thio]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-, serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows for the introduction of specific functionalities into organic molecules, facilitating the production of more complex compounds. This compound is particularly useful in:

  • Pharmaceuticals : It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical transformations. For instance, it can be utilized to create unsymmetrical sulfides through reactions with thiols and dicarbonyl compounds, leading to valuable intermediates for drug development .
  • Agrochemicals : The compound is also relevant in the agrochemical industry, where it is used to synthesize herbicides and pesticides. Its reactive nature allows for modifications that enhance the efficacy and selectivity of these agrochemicals.

Recent studies have highlighted the biological activities associated with benzaldehyde derivatives, including:

  • Antimicrobial Properties : Compounds derived from benzaldehyde have shown significant antimicrobial activity against various pathogens. For example, benzaldehyde derivatives have been assessed for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents .
  • Anticancer Activity : Research indicates that benzaldehyde derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, certain synthesized thiazole derivatives incorporating benzaldehyde structures have shown promising results in inhibiting cancer cell proliferation .

Case Studies

  • Synthesis of Unsymmetrical Sulfides : A study demonstrated the synthesis of unsymmetrical sulfides using benzaldehyde as a key reactant. The method involved combining a 1,3-dicarbonyl compound with an aromatic aldehyde and a thiol, showcasing the utility of benzaldehyde in creating complex sulfide structures that are valuable in medicinal chemistry .
  • Thiomethylative Friedel-Crafts Reaction : Another investigation explored a novel thiomethylative Friedel-Crafts reaction utilizing benzaldehyde as an electrophile. This reaction produced thiomethylated diarylmethanes, which are significant due to their presence in biologically active compounds .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
PharmaceuticalsSynthesis of APIsEffective as intermediates in drug synthesis
AgrochemicalsDevelopment of herbicides and pesticidesEnhances efficacy and selectivity
Antimicrobial AgentsAntibacterial activity against pathogensSignificant effectiveness against various bacteria
Anticancer ActivityCytotoxic effects on cancer cell linesPromising results in inhibiting cancer proliferation

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzaldehyde, 2-[(3-methoxyphenyl)thio]- (CAS 127905-37-7)

  • Molecular Formula : C₁₄H₁₂O₂S
  • Molar Mass : 244.31 g/mol
  • Key Features: A methoxyphenylthio group replaces the benzylthio group in the target compound. This difference may alter nucleophilic/electrophilic behavior in reactions. The absence of a chloro group reduces steric hindrance and polarizability relative to the target compound .

Benzaldehyde, 4-methoxy-3-[(methylthio)methoxy]- (CAS 112138-85-9)

  • Molecular Formula: Not explicitly provided, but inferred to include methoxy and methylthio-methoxy groups.
  • Key Features : This derivative features a methylthio-methoxy group (-SCH₂OCH₃) at the 3-position and a methoxy group at the 4-position. The methylthio-methoxy substituent combines sulfur and oxygen, offering mixed electronic effects (slightly electron-withdrawing due to sulfur’s electronegativity). In contrast, the target compound’s benzylthio group is bulkier and more lipophilic, which could impact solubility in polar solvents .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molar Mass : 265.67 g/mol
  • The phthalimide moiety introduces a rigid, planar structure with strong electron-withdrawing properties, contrasting with the aldehyde functionality in the target compound. Such differences highlight how chloro substituents can synergize with other functional groups to modulate reactivity .

Structural and Functional Analysis

Substituent Effects

  • Chloro Group : The 3-chloro substituent in the target compound is electron-withdrawing, directing electrophilic substitution to the ortho/para positions. This contrasts with methoxy or methylthio groups, which are electron-donating or weakly electron-withdrawing, respectively.
  • Benzylthio Group : The benzylthio group enhances lipophilicity and may stabilize radicals or transition states in substitution reactions due to sulfur’s polarizability.

Biological Activity

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is characterized by the presence of a chlorinated benzaldehyde moiety and a phenylmethylthio group. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the structure and function of target molecules. The specific pathways affected depend on the biological context in which the compound is utilized.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde compounds exhibit antimicrobial properties. For instance, thiazole derivatives have shown significant antibacterial effects against various strains, suggesting that similar mechanisms may be at play with benzaldehyde derivatives .

Anticancer Potential

Benzaldehyde derivatives have been investigated for their anticancer activities. Studies indicate that structural modifications can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups have demonstrated improved activity profiles .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
BenzaldehydeNo substitutionsLimited biological activity
3-ChlorobenzaldehydeChlorine substitutionEnhanced reactivity
2-[(Phenylmethyl)thio]benzaldehydePhenylmethylthio groupPotentially enhanced biological effects
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-Chlorine + phenylmethylthioBroad spectrum of activities

Case Studies

  • Anticancer Activity : A study demonstrated that modifications to benzaldehyde derivatives could lead to significant cytotoxic effects against various cancer cell lines. For instance, certain analogs showed IC50 values lower than standard chemotherapeutic agents .
  • Antimicrobial Studies : Thiazole derivatives derived from similar structures were tested against bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests potential for benzaldehyde derivatives in developing new antimicrobial agents .

Synthesis and Applications

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can be synthesized through various organic reactions involving chlorination and thiolation processes. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals due to its unique reactivity profile .

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